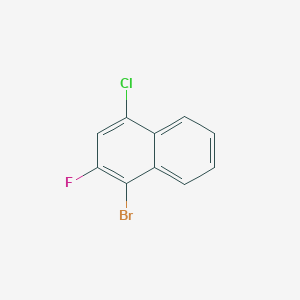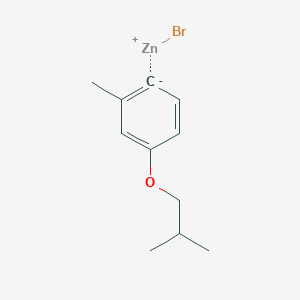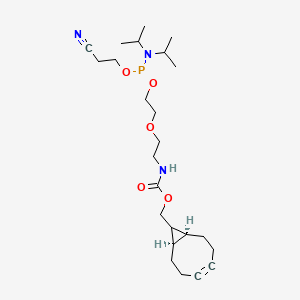
(R)-tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its use in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate can be synthesized through a reaction involving a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This reaction typically occurs at low temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized from aryl bromides and commercially available tert-butyl carbamate at room temperature using a combination of palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate involves the formation of a stable carbamate group. This group can be cleaved under acidic conditions, producing tert-butyl cations . The cleavage process is facilitated by the resonance stabilization of the carbonyl oxygen, which undergoes protonation and subsequent elimination .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ®-(1-(4-methylphenyl)-2-oxoethyl)carbamate
- tert-Butyl ®-(1-(4-fluorophenyl)-2-oxoethyl)carbamate
Uniqueness
tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This compound is particularly useful in reactions requiring selective protection and deprotection of amines .
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-8,11H,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
DKFPDBLHZKCXBS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)

![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
